molecular formula C19H17N5O2S B2956761 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 891129-12-7

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2956761
CAS No.: 891129-12-7
M. Wt: 379.44
InChI Key: BOQXICJNHGXYFI-UHFFFAOYSA-N
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Description

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide (CAS: 891129-12-7) is a heterocyclic compound featuring a fused triazolo-pyrimidinone core linked to a naphthalen-1-yl group via a thioacetamide bridge. Its molecular formula is C₁₉H₁₇N₅O₂S, with a molecular weight of 379.4 g/mol . The structure includes:

  • A thioether (-S-) linkage connecting the triazolo-pyrimidinone core to the acetamide group.
  • A naphthalen-1-yl substituent, contributing aromatic bulk and hydrophobicity.

Properties

IUPAC Name

2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-11-12(2)24-18(21-17(11)26)22-23-19(24)27-10-16(25)20-15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,10H2,1-2H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQXICJNHGXYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC₁₇H₁₉N₅O₂S
Molecular Weight357.4 g/mol
CAS Number891129-76-3

The compound features a triazolo-pyrimidine core linked to a naphthalene group via an acetamide moiety. This unique structure may contribute to its diverse biological activities.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives of triazolopyrimidine can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance:

  • Inhibition of Tubulin Polymerization : Certain derivatives demonstrated the ability to disrupt microtubule formation, which is critical for cell division and cancer progression .
  • Aromatase Inhibition : Some studies highlighted the potential of these compounds to inhibit aromatase activity, a key enzyme in estrogen biosynthesis that is often overactive in hormone-dependent cancers .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported significant antibacterial activity against various human pathogenic bacteria. Compounds within the triazolo-pyrimidine class showed effectiveness against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research indicates its ability to inhibit enzymes such as:

  • Alkaline Phosphatase : This inhibition could be linked to antiproliferative effects observed in certain cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Target Proteins : The compound may interact with specific proteins or enzymes within cells, altering their normal function.
  • Disruption of Cellular Processes : By inhibiting critical pathways such as tubulin polymerization and enzyme activities involved in cell growth and metabolism.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazolopyrimidine derivatives:

  • Study on Anticancer Efficacy :
    • A study assessed various derivatives against MCF-7 cells and found that some compounds had IC50 values indicating potent anticancer activity .
  • Antibacterial Screening :
    • Research demonstrated that certain compounds exhibited broad-spectrum antibacterial effects against multiple strains of bacteria .

Comparison with Similar Compounds

2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide (CAS: 891129-76-3)

  • Molecular Formula : C₁₇H₁₉N₅O₂S
  • Molecular Weight : 357.4 g/mol
  • Key Differences: Replaces the naphthalen-1-yl group with a 4-ethylphenyl substituent, reducing steric bulk and hydrophobicity. Lower molecular weight (357.4 vs. 379.4) due to the smaller aryl group. The ethyl group may enhance solubility in nonpolar solvents compared to the naphthyl analogue.

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

  • Molecular Formula : C₂₁H₁₈N₄O₂ (estimated from HRMS data in )
  • Key Features: Contains a 1,2,3-triazole ring instead of a triazolo-pyrimidinone core. Uses an oxymethyl (-OCH₂-) linker instead of a thioether. Exhibits IR bands at 1671 cm⁻¹ (C=O) and 1254 cm⁻¹ (C-O), indicating distinct electronic environments compared to the thioacetamide bond in the target compound .

Physicochemical and Spectral Properties

Compound IR C=O Stretch (cm⁻¹) Notable NMR Signals (δ ppm) HRMS Accuracy
Target Compound Not reported
6b (Nitro-substituted analogue) 1682 5.38 (–NCH₂CO–), 10.79 (–NH) Δ = 1.1 mDa
6c (Meta-nitro variant) 1676 8.40 (triazole-H), 11.02 (–NH)
Diethyl Tetrahydroimidazo-Pyridine (1l) 1.25 (CH₃), 4.25 (–OCH₂CH₃) Δ = 0.3 mDa
  • The target compound’s thioether linkage would likely shift IR C=O stretches to lower frequencies compared to oxyacetamides (e.g., 1671–1682 cm⁻¹ in 6a–6c) due to reduced electron withdrawal .

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